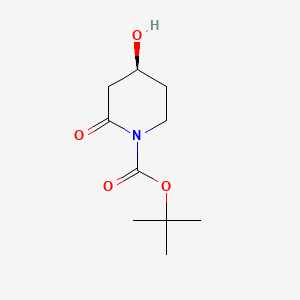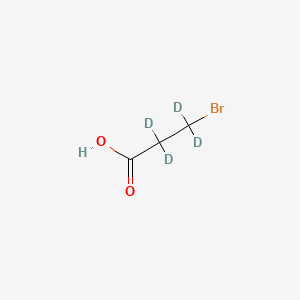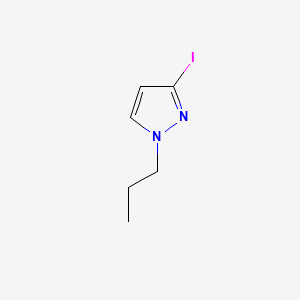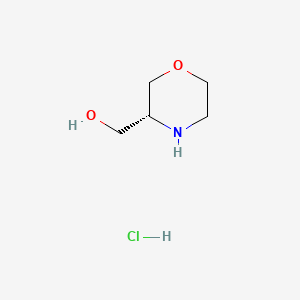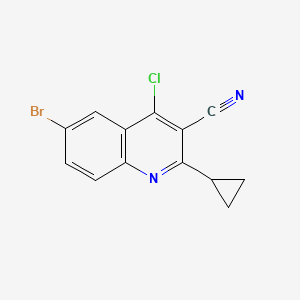
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a chemical compound with the CAS number 1208820-66-9 . It is used for pharmaceutical testing and is intended for research and development use only .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The molecular formula is C13H8BrClN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 307.57300 . Unfortunately, specific information such as its melting point, boiling point, and density were not available .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activities
Quinoline derivatives, including those synthesized from interactions involving halostyryl-quinolines, have been evaluated for their antitumor activities against human tumor cell lines such as MCF-7, HCT, and HepG-2. The structure-activity relationships of these compounds suggest significant potential in cancer treatment. For instance, a series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to inhibit the growth of cancer cells, indicating the importance of quinoline structures in the development of antitumor agents (El-Agrody et al., 2012).
Optoelectronic and Charge Transport Properties
The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored, demonstrating the potential of these compounds in multifunctional materials. The analysis of frontier molecular orbitals and charge transport properties reveals that these derivatives could be efficient in electronic applications (Irfan et al., 2020).
Chemical Transformations Under Nucleophilic Conditions
Studies on chemical transformations of related quinoline derivatives under nucleophilic conditions have led to the synthesis of a variety of heterocyclic systems. These transformations demonstrate the reactivity and versatility of quinoline carbonitriles in organic synthesis, providing pathways to new compounds with potentially valuable biological and chemical properties (Ibrahim & El-Gohary, 2016).
Synthesis Techniques and Biological Activity
Various synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been reviewed, highlighting the broad range of biological activities exhibited by these compounds. The synthesis and reactions cover a wide spectrum, from simple modifications to complex transformations, underscoring the potential of chloroquinoline derivatives in pharmaceutical research (Mekheimer et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZMRDEXAFZBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672052 |
Source


|
| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208820-66-9 |
Source


|
| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

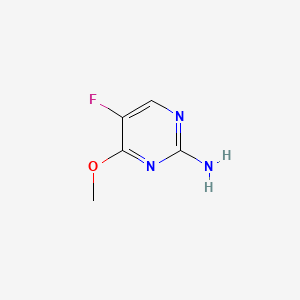


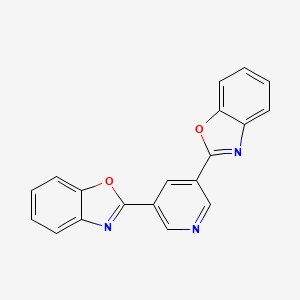
![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

